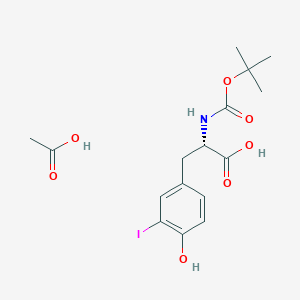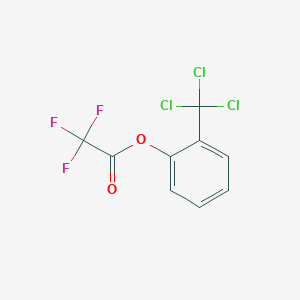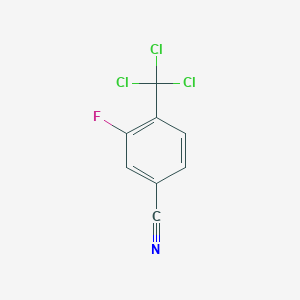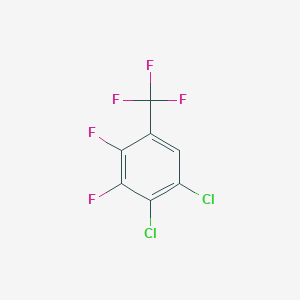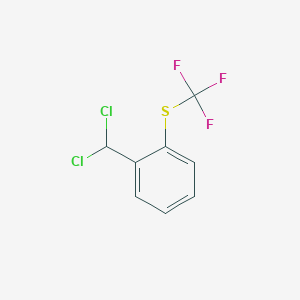
2-(Trifluoromethylthio)benzal chloride, 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethylthio)benzal chloride, referred to as 2-TFMB, is a synthetic organic compound with a molecular formula of C7H4ClF3S. It is a colorless solid that is soluble in organic solvents such as benzene and chloroform. 2-TFMB is used in organic synthesis as a reagent for the preparation of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
2-TFMB has been used in various scientific research applications, such as the synthesis of various organic compounds and pharmaceuticals. It has also been used in the synthesis of dyes, catalysts, and other organic materials. In addition, 2-TFMB has been used in the synthesis of polymers and in the preparation of various organic materials.
Mecanismo De Acción
2-TFMB is an organic reagent that can be used to catalyze a variety of reactions. It can act as a nucleophile, an electrophile, or a catalyst in organic reactions. When used as a nucleophile, it can react with electrophiles such as carbonyls, carboxylic acids, and halides. When used as an electrophile, it can react with nucleophiles such as amines, alcohols, and thiols. When used as a catalyst, it can promote the formation of new bonds between organic molecules.
Biochemical and Physiological Effects
2-TFMB has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the formation of prostaglandins. In addition, 2-TFMB has been found to have anti-inflammatory and anti-tumor properties in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-TFMB has several advantages for use in laboratory experiments. It is a stable compound that is readily available and has a low cost. It is also easy to handle and has a low toxicity. The main limitation of 2-TFMB is its low solubility in water, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-TFMB. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of polymers and other materials with new properties. In addition, it could be used in the development of new catalysts and in the study of biochemical and physiological effects. Finally, it could be used in the development of new analytical techniques and in the study of reaction mechanisms.
Métodos De Síntesis
2-TFMB is prepared by the reaction of trifluoromethanesulfenyl chloride with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted in a solvent such as dichloromethane or dimethylformamide. The reaction is typically carried out at room temperature and the product is isolated by filtration.
Propiedades
IUPAC Name |
1-(dichloromethyl)-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3S/c9-7(10)5-3-1-2-4-6(5)14-8(11,12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZMCENKZATVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)benzal chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)



![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)

